![molecular formula C10H10ClF4N B15308438 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is a research chemical primarily used in pharmaceutical testing and other scientific research applications . The compound features a unique structure with a trifluoromethyl group and a fluoro-substituted phenyl ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzylamine with azetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Another compound with a trifluoromethyl group, used in similar research applications.
2-Fluoro-4-(trifluoromethyl)pyridine: A compound with similar functional groups, used in the preparation of aminopyridines.
4-Fluoro-2-(trifluoromethyl)phenol: A related compound with similar chemical properties.
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is unique due to its azetidine ring structure combined with the fluoro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10ClF4N |
|---|---|
Molecular Weight |
255.64 g/mol |
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-7-1-2-8(6-4-15-5-6)9(3-7)10(12,13)14;/h1-3,6,15H,4-5H2;1H |
InChI Key |
AGDQGOWICXSHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=C2)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


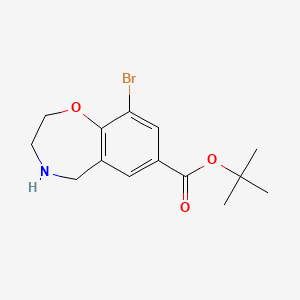
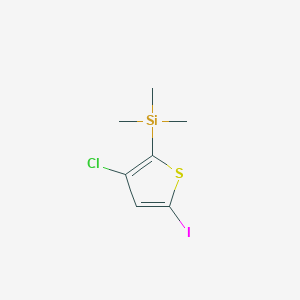

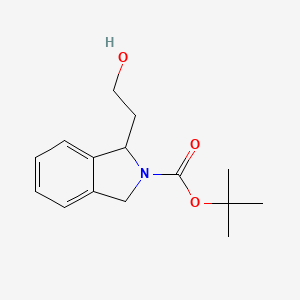
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
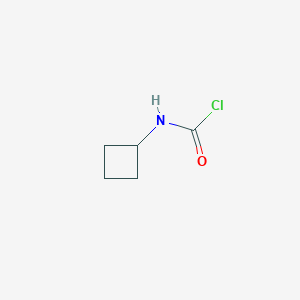
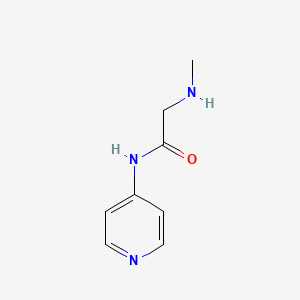

![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)




![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
